molecular formula C9H8ClNO B1359671 4-(4-Chlorophenyl)azetidin-2-one CAS No. 21161-20-6

4-(4-Chlorophenyl)azetidin-2-one

Cat. No. B1359671
CAS RN: 21161-20-6
M. Wt: 181.62 g/mol
InChI Key: FCPWUBIYYNDWKZ-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)azetidin-2-one is a derivative of azetidin-2-one, which is a four-membered cyclic lactam also known as a beta-lactam. This class of compounds is recognized for its utility as a building block in the synthesis of a wide range of organic molecules, leveraging the strain energy associated with the beta-lactam ring. The presence of the 4-chlorophenyl group suggests potential for biological activity, as seen in various synthesized derivatives that have been tested for antibacterial and antifungal properties .

Synthesis Analysis

The synthesis of 4-(4-Chlorophenyl)azetidin-2-one derivatives typically involves the reaction of chloroacetyl chloride with various amines or Schiff bases in the presence of a base such as triethylamine. This process forms the azetidin-2-one ring, which can then be further substituted at the 3-chloro and 4-phenyl positions to yield a variety of derivatives with potential biological activities . The reaction conditions and the choice of substituents play a crucial role in the formation and stability of the resulting compounds.

Molecular Structure Analysis

The molecular structure of 4-(4-Chlorophenyl)azetidin-2-one derivatives is characterized by the presence of the strained beta-lactam ring, which is a key feature for their biological activity. The substituents on the phenyl ring can significantly influence the molecular properties and the interaction with biological targets. Spectral techniques such as IR, Mass, 1H-NMR, and 13C NMR are commonly used to confirm the structures of these synthesized compounds .

Chemical Reactions Analysis

The beta-lactam ring of 4-(4-Chlorophenyl)azetidin-2-one is reactive due to its strain, allowing for various chemical transformations. For instance, base-catalyzed ring transformations can lead to cleavage of the azetidin-2-one ring and the formation of different structures, depending on the substituents and reaction conditions . These reactions can be exploited to synthesize a wide array of biologically significant compounds that do not necessarily contain the beta-lactam ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-(4-Chlorophenyl)azetidin-2-one derivatives are influenced by their molecular structure. The beta-lactam ring imparts a certain degree of polarity and reactivity, which can affect solubility, stability, and interaction with biological targets. The chlorophenyl group contributes to the lipophilicity of the molecule, which can be important for its biological activity. The synthesized compounds are typically characterized using spectroscopic methods to determine their physical and chemical properties .

Scientific Research Applications

  • Cholesterol Inhibition : 4-(4-Chlorophenyl)azetidin-2-one has been utilized in the synthesis of biscyclic β-lactams, which show potential as blood cholesterol inhibitors. This was demonstrated in a study that involved the synthesis of these compounds and their subsequent testing on laboratory animals for cholesterol inhibition (Salman & Magtoof, 2019).

  • Antimicrobial Activity : Various derivatives of 4-(4-Chlorophenyl)azetidin-2-one have been synthesized and tested for their antibacterial and antifungal activities. These studies have shown that these derivatives can be effective against a range of microorganisms, suggesting their potential use as antimicrobial agents (Shah et al., 2014).

  • Stereochemical Analysis : Research has also focused on the stereocontrol of Schiff base of substituted benzaldehyde to Staudinger cycloaddition reaction, which involves 4-(4-Chlorophenyl)azetidin-2-one. This research is significant for understanding the stereochemical outcomes in the synthesis of chiral azetidin-2-one derivatives (Chuan-min, Ling-chun, & Peng-li, 2010).

  • Anti-convulsant and Anti-bacterial Agents : Novel azetidinone derivatives synthesized using 4-(4-Chlorophenyl)azetidin-2-one have been evaluated for their anti-bacterial and anti-convulsant properties. This research suggests the potential of these compounds in medical treatments (Rajasekaran & Murugesan, 2006).

  • Antitumor Activity : The compound has been used in the synthesis of novel azetidin-2-one derivatives, which have been evaluated for their potential as antitumor agents. These studies suggest that these derivatives can inhibit tubulin polymerization, a process important in cancer cell division, and show promise as anticancer drugs (Greene et al., 2016).

Safety And Hazards

The compound is considered hazardous. It has been assigned the GHS07 pictogram and the signal word “Warning”. The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

4-(4-chlorophenyl)azetidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO/c10-7-3-1-6(2-4-7)8-5-9(12)11-8/h1-4,8H,5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCPWUBIYYNDWKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC1=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Chlorophenyl)azetidin-2-one

CAS RN

21161-20-6
Record name 4-(4-chlorophenyl)azetidin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
61
Citations
AH Flayyih - Drug Invention Today, 2020 - search.ebscohost.com
Aim: This study includes the synthesis and diagnosis of the 3, 3’-(disulfanediylbis (methylene)) bis (1-(4-bromophenyl)-4-(4-chlorophenyl) azetidin-2-one) 2d. Methods: This compound …
Number of citations: 0 search.ebscohost.com
HN Chopde, CP Pandhurnekar… - Journal of …, 2020 - Wiley Online Library
One‐pot synthesis of 1‐([6‐bromo‐2‐hydroxy‐naphthalen‐1‐yl]‐aryl‐phenyl)methyl)‐3‐chloro‐4‐(aryl‐phenyl)azetidin‐2‐ones has been reported in the present research work via …
Number of citations: 2 onlinelibrary.wiley.com
SH Shah, S Pankaj, PS Patel, M Prajapati, B Vaghari… - GJSFR, 2014 - researchgate.net
A new series of 4-(4-Chlorophenyl)-3-chloro-1-{4-[5-(Substitutedphenyl)-1-(phenylsulfonyl)-4, 5-dihydro-pyrazol-3-yl] phenyl} azetidin-2-one are synthesized by reacting 3-chloro-1-{4-[5…
Number of citations: 3 www.researchgate.net
T Khan, R Yadav, SS Gound - Journal of heterocyclic chemistry, 2018 - Wiley Online Library
We have synthesized the novel 2‐azetidinone derivatives by using Schiff bases of 1,2,4‐triazoles via a single step protocol. We used DABCO as a good homogenous, ecofriendly, …
Number of citations: 13 onlinelibrary.wiley.com
H Lal, N Sharma, TP Agarwal… - Journal of Applied …, 2012 - japsonline.com
Synthesis of 4-amino-5-(3-bromophenyl)-4H-1, 2, 4-triazole-3-thiol (1), 3-(3-bromophenyl)[1, 2, 4]-triazolo [3, 4-b][1, 3, 4] thiadiazol-6-amine (2), N-substituted benzylidene-3-(3-…
Number of citations: 2 japsonline.com
SH Shah, N Shah, PS Patel - Journal of Chemical, Biological and …, 2013 - researchgate.net
Pyrazolines are very important Nitrogen containing five member heterocyclic chemical compounds and various methods have been worked out for their synthesis. A new series of 4-(4-…
Number of citations: 2 www.researchgate.net
D Kumar, N Aggarwal, V Kumar, H Kumar, A Deep… - Pharmaceuticals, 2023 - mdpi.com
By exploiting the ample biological potential of 1,3,4-oxadiazole/thiadiazole ring, 4-substitutedphenyl-1,3,4-oxadiazol/Thiadiazol-2-yl)-4-(4-substitutedphenyl) azetidin-2-one derivatives …
Number of citations: 1 www.mdpi.com
J Meshram - Jordan Journal of Chemistry (JJC), 2010 - platform.almanhal.com
A series of 1-[(substituted benzylidinamino)(substituted phenyl) methyl]-2-napthols were synthesised by condensation of aryl/hetero aryl aldehydes, 2-napthol and ammonia under …
Number of citations: 7 platform.almanhal.com
SH Shah, JR Shukla, PS Patel - J. Chem. & Cheml. Sci, 2014 - chemistry-journal.org
A New series of 4-(4-Chloro phenyl)-3-chloro-1-{4-[5-(Substituted phenyl)-1-phenyl-4, 5-dihydro-pyrazol-3-yl] phenyl} azetidin-2-one are synthesized by reacting 3-chloro-1-{4-[3-(…
Number of citations: 2 chemistry-journal.org
SS Chhajed, CD Upasani - Arabian Journal of Chemistry, 2016 - Elsevier
In the present investigation synthesis of some novel 1-(2-(1H-benzimidazol-2-yl)phenyl)-3-chloro-4-(Un/substitutedphenyl)azetidin-2-one (3a–3h) is reported. All these compounds were …
Number of citations: 10 www.sciencedirect.com

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